

2-Bromo-4,6-Difluoroaniline CAS number 444-14-

4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,6-Difluoroaniline

Cat. No.: B1266213

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4,6-difluoroaniline** (CAS 444-14-4)

Introduction

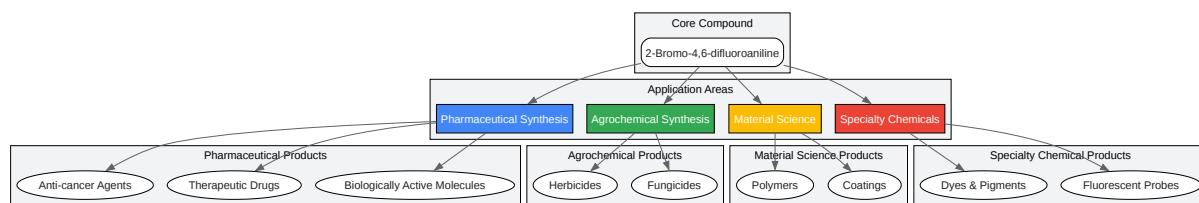
2-Bromo-4,6-difluoroaniline, identified by CAS number 444-14-4, is a highly functionalized aromatic compound. Its structure, featuring an aniline core substituted with a bromine atom and two fluorine atoms, makes it a versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The unique combination of substituents enhances its reactivity and imparts desirable properties to the resulting molecules, particularly in the pharmaceutical and agrochemical sectors.^[1] The presence of fluorine, for example, can improve metabolic stability and bioavailability in drug candidates.^[1]

Chemical Properties and Identifiers

The fundamental properties and identifiers of **2-Bromo-4,6-difluoroaniline** are summarized below. This data is critical for laboratory use, safety assessments, and regulatory compliance.

Table 1: Physical and Chemical Properties

Property	Value	References
Molecular Formula	C ₆ H ₄ BrF ₂ N	[1] [2] [3] [4] [5] [6]
Molecular Weight	208.01 g/mol	[1] [4] [5]
Appearance	White to green to brown powder or crystal	[1] [7]
Melting Point	38 - 43 °C	[1] [8] [9] [10]
Flash Point	81 °C (177.8 °F) - closed cup	[8] [10]
Purity	≥ 97-98%	[1] [7] [8] [9]
Solubility	Insoluble in water	


Table 2: Chemical Identifiers

Identifier	Value	References
CAS Number	444-14-4	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13] [14]
IUPAC Name	2-bromo-4,6-difluoroaniline	[4]
Synonyms	2-Bromo-4,6-difluorobenzenamine, 6-bromo-2,4-difluoroaniline	[11]
MDL Number	MFCD00009639	[1] [8] [9] [10]
PubChem CID	136285	[1] [4]
InChI Key	WUJKFVGKLTWVSQ-UHFFFAOYSA-N	[3] [4] [6] [10] [14]
SMILES	Nc1c(F)cc(F)cc1Br	[10]

Applications in Research and Development

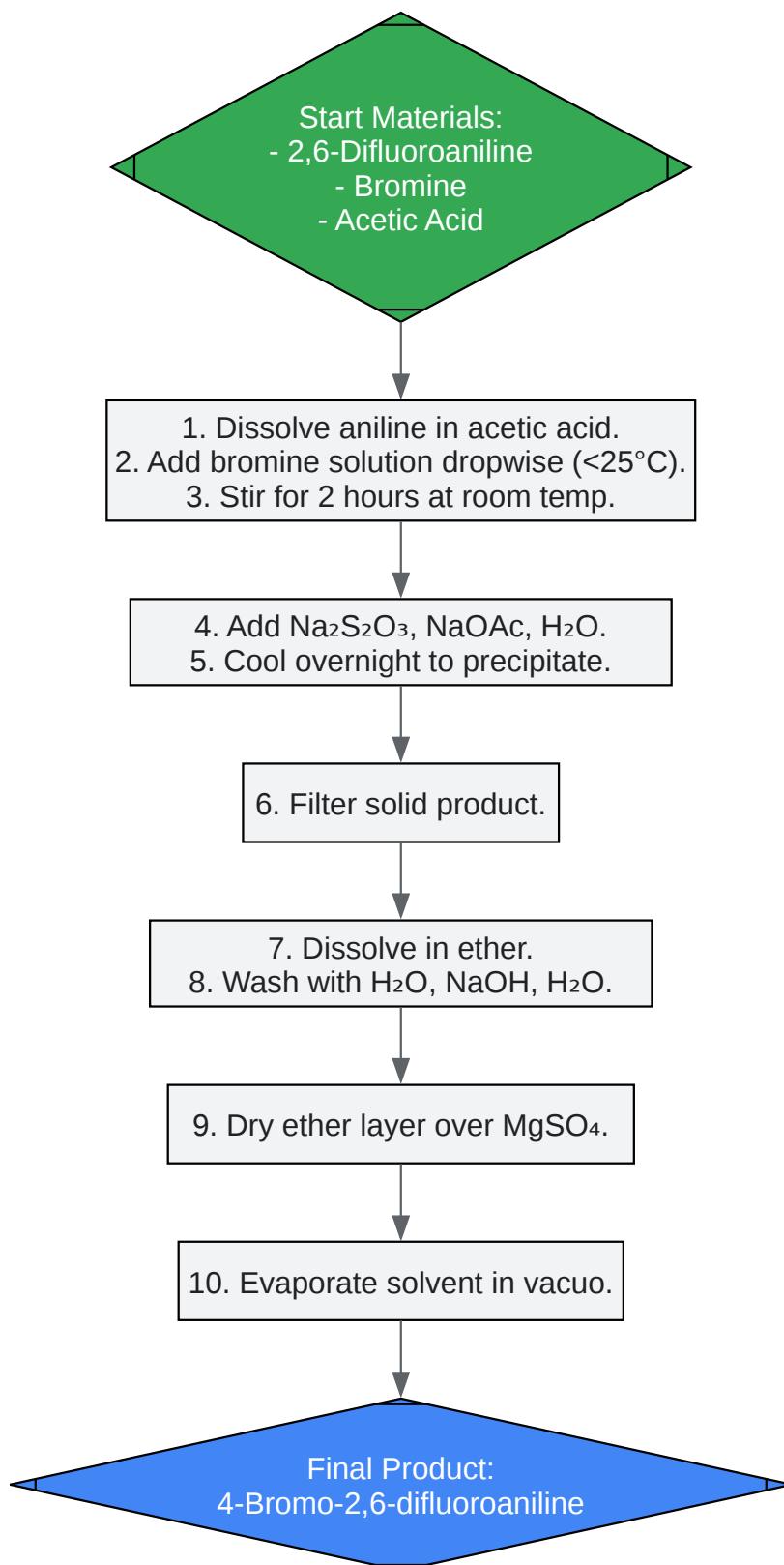
2-Bromo-4,6-difluoroaniline serves as a crucial intermediate in the synthesis of a wide range of high-value chemicals. Its primary applications are in the life sciences and material science sectors.

- **Pharmaceutical Development:** This compound is a key starting material for various pharmaceuticals.^[1] It is particularly noted for its use in creating anti-cancer agents and other therapeutic drugs.^[1] The fluorinated structure is known to enhance the metabolic stability and bioavailability of drug candidates, making it a desirable moiety in medicinal chemistry.^[1]
- **Agrochemical Synthesis:** In agriculture, it is used to formulate advanced agrochemicals, including potent herbicides and fungicides, which aid in crop protection and improve yields.^[1]
- **Material Science and Specialty Chemicals:** The compound is employed in the development of advanced materials like polymers and coatings that require enhanced chemical resistance and durability.^[1] It also acts as a precursor for dyes, pigments, and fluorescent probes used in biological imaging.^[1]

[Click to download full resolution via product page](#)

Key application areas for **2-Bromo-4,6-difluoroaniline**.

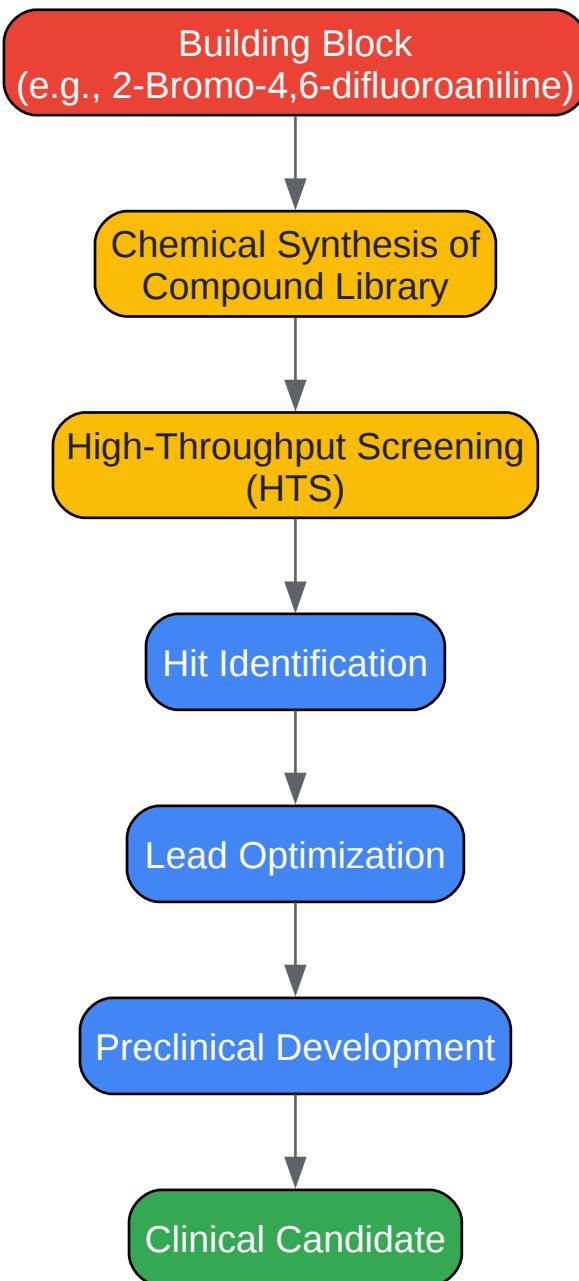
Experimental Protocols: Synthesis


The synthesis of **2-Bromo-4,6-difluoroaniline** is typically achieved via the electrophilic bromination of a corresponding difluoroaniline precursor. A general method involves reacting 2,4-difluoroaniline with bromine.^[15] While a detailed, step-by-step protocol for this specific isomer is not publicly available, a well-documented procedure exists for the synthesis of its isomer, 4-Bromo-2,6-difluoroaniline, which follows a similar chemical logic. This protocol is presented below for illustrative purposes.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline^[16]^[17]

This procedure details the bromination of 2,6-difluoroaniline.

- Materials:
 - 2,6-difluoroaniline (101.5 g, 0.79 mol)
 - Bromine (127.0 g, 0.79 mol)
 - Glacial Acetic Acid (750 ml total)
 - Sodium Thiosulphate (50 g)
 - Sodium Acetate (125 g)
 - Water (700 ml)
 - Diethyl Ether
 - 10% Sodium Hydroxide solution
 - Magnesium Sulfate ($MgSO_4$)
- Procedure:
 - A solution of 2,6-difluoroaniline (101.5 g) in glacial acetic acid (550 ml) is prepared in a suitable reaction vessel.


- A solution of bromine (127.0 g) in glacial acetic acid (200 ml) is added slowly (dropwise) to the stirred aniline solution. The temperature is maintained below 25 °C throughout the addition.
- The resulting mixture is stirred at room temperature for 2 hours.
- For workup, sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are added to the reaction mixture.
- The mixture is cooled overnight in a refrigerator, causing the product to precipitate.
- The solid product is filtered off and then redissolved in diethyl ether.
- The ether phase is washed sequentially with water, 10% sodium hydroxide solution, and again with water.
- The washed ether phase is dried over anhydrous magnesium sulfate ($MgSO_4$).
- The solvent is removed under reduced pressure (in vacuo) to yield the crude product as a pale yellow solid.
- Further purification can be achieved by steam distillation to obtain a colorless solid.

[Click to download full resolution via product page](#)

Workflow for the synthesis of 4-Bromo-2,6-difluoroaniline.

Role in Drug Discovery

Chemical building blocks like **2-Bromo-4,6-difluoroaniline** are foundational to the modern drug discovery process. They are not typically therapeutic agents themselves but are used to construct a library of novel, more complex molecules. These molecules are then tested for biological activity against specific disease targets. The workflow illustrates how such an intermediate contributes to the development pipeline, from initial synthesis to the identification of a potential drug candidate.

[Click to download full resolution via product page](#)

Generalized workflow of drug discovery featuring a building block.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and quality control. Data for **2-Bromo-4,6-difluoroaniline** is available from various public and commercial databases.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectral data are available and provide detailed information about the hydrogen and carbon framework of the molecule.[[13](#)][[14](#)]
- Mass Spectrometry (MS): Electron ionization mass spectra are available, confirming the molecular weight and fragmentation pattern of the compound.[[3](#)][[6](#)][[14](#)]
- Infrared Spectroscopy (IR): IR spectra are available, which help in identifying the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and C-F/C-Br bonds.[[3](#)][[6](#)][[14](#)]

Researchers can typically access this data through resources like the NIST Chemistry WebBook or from the supplier's Certificate of Analysis.[[3](#)][[6](#)]

Safety and Handling

Proper handling of **2-Bromo-4,6-difluoroaniline** is crucial to ensure laboratory safety. It is classified as hazardous, and all appropriate precautions must be taken.

Table 3: GHS Hazard and Precautionary Statements

Classification	Code	Statement	References
Hazard Statements	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled	[8][10]
H315		Causes skin irritation	[8][10]
H319		Causes serious eye irritation	[8][10]
H335		May cause respiratory irritation	[8][10]
H411		Toxic to aquatic life with long lasting effects	[4][7][8][10]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[8]
P273		Avoid release to the environment	[7][8]
P280		Wear protective gloves/protective clothing/eye protection/face protection	[8][10]
P301+P312		IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell	[10]
P302+P352		IF ON SKIN: Wash with plenty of soap and water	[10]
P305+P351+P338		IF IN EYES: Rinse cautiously with water	[8][10]

for several minutes.
Remove contact
lenses, if present and
easy to do. Continue
rinsing

- Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11]
- Storage: Store in a cool, dry, well-ventilated place.[11] Keep the container tightly closed and store away from strong oxidizing agents.[11] Recommended storage temperature is between 2 - 8 °C.[1]
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or face shield, and a lab coat. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the powder.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
- 4. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 444-14-4 | 2-Bromo-4,6-difluoroaniline - Alachem Co., Ltd. [alachem.co.jp]
- 6. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
- 7. 2-Bromo-4,6-difluoroaniline | 444-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 444-14-4 2-Bromo-4,6-difluoroaniline AKSci N638 [aksci.com]

- 9. 444-14-4 Cas No. | 2-Bromo-4,6-difluoroaniline | Apollo [store.apolloscientific.co.uk]
- 10. 2-溴-4,6-二氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. 444-14-4|2-Bromo-4,6-difluoroaniline|BLD Pharm [bldpharm.com]
- 14. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR [m.chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 17. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Bromo-4,6-Difluoroaniline CAS number 444-14-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266213#2-bromo-4-6-difluoroaniline-cas-number-444-14-4\]](https://www.benchchem.com/product/b1266213#2-bromo-4-6-difluoroaniline-cas-number-444-14-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

